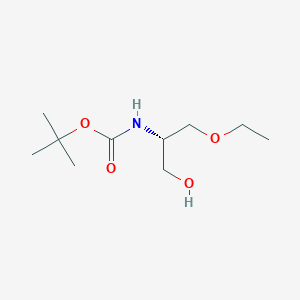
Fmoc-alpha-methyl-D-3-fluorophenylalanine (Fmoc-D-aMePhe(3-F)-OH)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-alpha-methyl-D-3-fluorophenylalanine (Fmoc-D-aMePhe(3-F)-OH) is an amino acid used in chemical synthesis and research. It is a derivative of the naturally occurring amino acid phenylalanine, with a methyl group and a 3-fluorine atom added to its side chain. Fmoc-D-aMePhe(3-F)-OH is a versatile reagent used in peptide synthesis and in the preparation of various biologically active compounds. It is also used in the study of enzyme mechanisms and in the development of new drugs.
Wissenschaftliche Forschungsanwendungen
Fmoc-D-aMePhe(3-F)-OH has a wide range of uses in scientific research. It is used in the synthesis of peptides, in the study of enzyme mechanisms, and in the development of new drugs. It is also used in the synthesis of biologically active compounds, such as inhibitors of protein tyrosine phosphatases, and in the study of protein-protein interactions.
Wirkmechanismus
Fmoc-D-aMePhe(3-F)-OH acts as a substrate for various enzymes, such as peptidases and proteases. It is also used as a substrate for the synthesis of peptides and proteins. In addition, it is used as a reagent in the synthesis of various biologically active compounds.
Biochemical and Physiological Effects
Fmoc-D-aMePhe(3-F)-OH has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of protein tyrosine phosphatases, and to modulate the activity of certain enzymes involved in the metabolism of lipids. It has also been shown to modulate the activity of certain enzymes involved in the metabolism of carbohydrates. In addition, it has been shown to modulate the activity of certain enzymes involved in the metabolism of amino acids.
Vorteile Und Einschränkungen Für Laborexperimente
Fmoc-D-aMePhe(3-F)-OH has several advantages in laboratory experiments. It is a versatile reagent that can be used in a wide range of applications. It is also relatively easy to synthesize and purify, and is relatively stable in solution. However, it is not as soluble in water as some other amino acids, and it is not as reactive as some other reagents.
Zukünftige Richtungen
For the use of Fmoc-D-aMePhe(3-F)-OH include its use in the synthesis of novel peptides, proteins, and biologically active compounds. It could also be used in the development of novel enzyme inhibitors, and in the study of protein-protein interactions. In addition, it could be used in the development of new drugs and therapeutic agents. Finally, further research could be done to investigate the biochemical and physiological effects of Fmoc-D-aMePhe(3-F)-OH.
Synthesemethoden
Fmoc-D-aMePhe(3-F)-OH is synthesized by the reaction of Fmoc-D-Phe(3-F)-OH with dimethylsulfate, followed by a deprotection step. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 0-5°C. The reaction is usually complete within one hour, and the product can be isolated by precipitation or chromatography.
Eigenschaften
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluorophenyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO4/c1-25(23(28)29,14-16-7-6-8-17(26)13-16)27-24(30)31-15-22-20-11-4-2-9-18(20)19-10-3-5-12-21(19)22/h2-13,22H,14-15H2,1H3,(H,27,30)(H,28,29)/t25-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBXKZJYYWUHHK-RUZDIDTESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)F)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CC1=CC(=CC=C1)F)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-alpha-methyl-L-3-Fluorophe | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














